ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazole (furazan) ring at position 1 and a diethylaminomethyl group at position 4. This compound belongs to a class of nitrogen-rich heterocycles, which are of interest in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural rigidity .
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O3/c1-4-18(5-2)7-8-9(12(20)21-6-3)14-17-19(8)11-10(13)15-22-16-11/h4-7H2,1-3H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBJLGBQSOUVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₆O₃ |
| Molecular Weight | 300.27 g/mol |
| CAS Number | 296769-60-3 |
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The synthesis pathway often includes the formation of the oxadiazole and triazole rings through cyclization reactions that are catalyzed by specific reagents.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole and oxadiazole moieties exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives with similar structures inhibited cancer cell proliferation effectively. For example, compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing IC50 values in the low micromolar range (e.g., IC50 = 1.1 μM for MCF-7) .
The mechanism of action for these compounds is often linked to their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced dTTP levels and subsequently induces apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated:
- Compounds with similar triazole structures have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.046 μM .
This antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated a series of triazole derivatives for their anticancer properties. The researchers synthesized various compounds and tested their cytotoxicity against multiple cancer cell lines. The results indicated that several derivatives exhibited potent anticancer activity with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of triazole derivatives. In this study, compounds were screened against a panel of bacteria. The results showed that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics like vancomycin and ciprofloxacin . This highlights the potential of these compounds as alternatives in treating resistant bacterial strains.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of oxadiazole and triazole rings enhances its biological activity by allowing for interactions with biological targets.
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds containing the oxadiazole moiety can inhibit the activity of thymidylate synthase (TS), an enzyme critical for DNA synthesis in bacteria. The IC50 values reported ranged from 0.47 to 1.4 µM, indicating potent antimicrobial effects .
Anticancer Properties
The compound's potential as an anticancer agent has been a focal point in recent studies. Its ability to cross cell membranes due to its lipophilic nature allows it to target cancer cells effectively. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation .
Case Study: Breast Cancer
A specific case study investigated the anticancer activity of similar triazole derivatives against breast cancer cells. The study utilized a series of synthesized compounds to evaluate their cytotoxic effects and mechanisms of action. Results indicated that certain derivatives exhibited significant growth inhibition in breast cancer cell lines through apoptosis induction .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole ring have been shown to impact both antimicrobial and anticancer activities. For instance, modifications in the diethylamino group can enhance lipophilicity and improve cellular uptake .
Drug Development Potential
Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its dual action against microbial infections and cancer makes it a candidate for further pharmacological studies and clinical trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituent at position 5 of the triazole ring. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Molecular Weight: The diethylaminomethyl substituent increases molecular weight (309.33 g/mol) compared to methyl (238.21 g/mol) and ethyl (252.23 g/mol) analogs. The pyrimidine-sulfanylmethyl derivative (376.39 g/mol) is the heaviest due to its bulky aromatic substituent .
The pyrimidine-sulfanylmethyl group adds a hydrophobic domain, likely reducing solubility in polar solvents .
Hydrogen-Binding Capacity: The 4-amino group on the furazan ring and the carboxylate moiety provide hydrogen-bond donors/acceptors, critical for crystal packing or target binding. The diethylaminomethyl group may participate in weaker van der Waals interactions compared to the hydrogen-bonding sulfanylmethyl group in the pyrimidine derivative .
Synthetic Complexity: The diethylaminomethyl and pyrimidine-sulfanylmethyl substituents require multi-step synthesis, whereas methyl/ethyl groups are simpler to introduce. This complexity may limit scalability compared to the methyl/ethyl analogs .
Research Implications
- Medicinal Chemistry: The diethylaminomethyl group’s basicity could enhance bioavailability, while the pyrimidine-sulfanylmethyl derivative’s aromaticity may favor π-π stacking in enzyme binding pockets .
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining such structures, leveraging hydrogen-bonding patterns to resolve complex crystallographic data .
Q & A
Basic: What synthetic strategies are effective for constructing the 1,2,3-triazole and 1,2,5-oxadiazole rings in this compound?
The synthesis involves multi-step heterocyclic ring formation. For the 1,2,3-triazole core, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used due to its regioselectivity and efficiency . The 1,2,5-oxadiazole (furazan) ring can be synthesized via cyclization of amidoximes using nitrile oxides or dehydrating agents like PCl₅ . Key steps include:
- Triazole formation : Reacting a propargyl derivative with an azide precursor under Cu(I) catalysis at 60–80°C in ethanol/water .
- Oxadiazole formation : Treating amidoxime intermediates with HNO₂ or trichloroacetonitrile under reflux in acetic acid .
Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates .
Basic: How can the purity and regiochemistry of this compound be confirmed spectroscopically?
- ¹H/¹³C NMR : Verify the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃), diethylamino methyl (δ ~3.4 ppm for N-CH₂, δ ~1.1 ppm for CH₃), and triazole/oxadiazole ring protons (δ 8.0–9.0 ppm for aromatic H) .
- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS should match the molecular ion (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolves regiochemistry (e.g., triazole substitution pattern) and confirms bond lengths/angles .
Advanced: What challenges arise in introducing the diethylamino methyl group, and how are they mitigated?
The diethylamino methyl group may hinder cyclization due to steric bulk. Strategies include:
- Pre-functionalization : Introducing the substituent early in the synthesis to avoid steric clashes during ring closure .
- Mild alkylation conditions : Using diethylamine and formaldehyde in a Mannich-type reaction under acidic conditions (pH 4–5) at 0–5°C to minimize side reactions .
- Protection/deprotection : Temporarily masking the amino group with Boc or acetyl during sensitive steps .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., triazole C-4 or oxadiazole N-O bonds) .
- Fukui indices : Highlight nucleophilic/electrophilic sites; high f⁺ values indicate susceptibility to nucleophilic attack .
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess activation barriers .
Basic: What chromatographic techniques are optimal for purifying intermediates?
- Normal-phase silica chromatography : Use ethyl acetate/hexane (3:7) for polar intermediates (e.g., oxadiazole precursors) .
- Reverse-phase HPLC : For final purification, employ a C18 column with acetonitrile/water (70:30) and 0.1% TFA .
- TLC monitoring : Visualize spots under UV (254 nm) or with ninhydrin for amino groups .
Advanced: How does the electronic nature of the oxadiazole ring influence the compound’s bioactivity?
The 1,2,5-oxadiazole’s electron-deficient ring enhances π-π stacking with enzyme active sites.
- Enzyme inhibition : The oxadiazole’s N-O bonds mimic carbonyl groups, competitively inhibiting serine proteases (IC₅₀ assays recommended) .
- SAR studies : Modify oxadiazole substituents (e.g., replacing amino with nitro) to assess potency changes .
Advanced: What mechanistic insights explain side products during triazole-oxadiazole coupling?
Common side products include regioisomeric triazoles or partially oxidized oxadiazoles.
- Regioselectivity : CuAAC favors 1,4-triazole isomers, but trace Cu(II) may promote 1,5-products; use fresh Cu(I) sources .
- Oxidation control : Oxadiazole synthesis requires strict anhydrous conditions to prevent nitrile oxide dimerization .
Basic: How is the compound’s stability assessed under varying pH and temperature?
- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via HPLC .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for heterocycles) .
Advanced: Can click chemistry diversify the compound’s derivatives for SAR studies?
Yes. Post-synthetic modifications via:
- Alkyne-azide cycloaddition : Attach fluorophores or biotin tags to the triazole for target identification .
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for salt formation (e.g., with NaHCO₃) .
Advanced: What in vitro assays are suitable for evaluating antitumor activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
